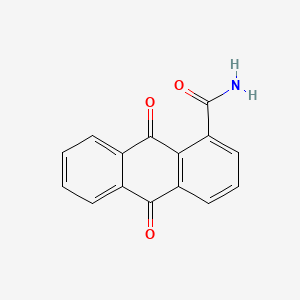
1-(2-Oxopropyl)-4-propoxypyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxopropyl)-4-propoxypyridin-1-ium is a pyridinium derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinium ring substituted with a 2-oxopropyl group and a propoxy group, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxopropyl)-4-propoxypyridin-1-ium typically involves the alkylation of 4-propoxypyridine with a suitable 2-oxopropylating agent. One common method includes the reaction of 4-propoxypyridine with 2-bromoacetone under basic conditions, such as in the presence of potassium carbonate, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Oxopropyl)-4-propoxypyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: N-oxides of the pyridinium ring.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Oxopropyl)-4-propoxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 1-(2-Oxopropyl)-4-propoxypyridin-1-ium exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The oxopropyl group may play a crucial role in binding to active sites, while the propoxy group can influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
1-(2-Oxopropyl)pyridinium: Lacks the propoxy group, making it less hydrophobic.
4-Propoxypyridine: Does not have the oxopropyl group, limiting its reactivity.
2-Oxopropylpyridine: Similar structure but without the ionic pyridinium form.
Uniqueness: 1-(2-Oxopropyl)-4-propoxypyridin-1-ium is unique due to the combination of the oxopropyl and propoxy groups on the pyridinium ring
Propiedades
Fórmula molecular |
C11H16NO2+ |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
1-(4-propoxypyridin-1-ium-1-yl)propan-2-one |
InChI |
InChI=1S/C11H16NO2/c1-3-8-14-11-4-6-12(7-5-11)9-10(2)13/h4-7H,3,8-9H2,1-2H3/q+1 |
Clave InChI |
QKEHVRXIFZLBBO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=[N+](C=C1)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)






![Pyridine, 3-bromo-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-](/img/structure/B12960527.png)



